Tyrosinase Inhibition: 1.9× More Potent Than α-Chlorocinnamaldehyde and 5.9× More Potent Than α-Methylcinnamaldehyde
Alpha-bromocinnamaldehyde exhibits substantially lower IC50 values against mushroom tyrosinase compared to its closest α-substituted analogs. The brominated derivative achieves an IC50 of 0.075 mM on monophenolase and 0.049 mM on diphenolase, representing the most potent inhibition among the three derivatives tested [1]. This potency advantage is maintained across both enzyme activity states.
| Evidence Dimension | Tyrosinase inhibition (IC50) |
|---|---|
| Target Compound Data | Monophenolase: 0.075 mM; Diphenolase: 0.049 mM |
| Comparator Or Baseline | α-Chlorocinnamaldehyde: Monophenolase 0.140 mM, Diphenolase 0.110 mM; α-Methylcinnamaldehyde: Monophenolase 0.440 mM, Diphenolase 0.450 mM |
| Quantified Difference | Br-CA is 1.87× more potent than Cl-CA and 5.87× more potent than Me-CA on monophenolase; 2.24× more potent than Cl-CA and 9.18× more potent than Me-CA on diphenolase |
| Conditions | Mushroom tyrosinase assay; reversible inhibition confirmed by enzyme activity staining and kinetics |
Why This Matters
This head-to-head potency advantage enables use at lower working concentrations, reducing potential off-target effects and material costs in enzymatic browning control or cosmetic formulation applications.
- [1] Cui Y, Liang G, Hu YH, Shi Y, Cai YX, Gao HJ, Chen QX, Wang Q. Alpha-substituted derivatives of cinnamaldehyde as tyrosinase inhibitors: inhibitory mechanism and molecular analysis. J Agric Food Chem. 2015;63(2):716-722. DOI: 10.1021/jf505469k View Source
